

# Discovery and background of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Cat. No.:	B066260

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An In-depth Technical Guide on **(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science.<sup>[1][2]</sup> The structure combines a polar tetrahydropyran ring, which often improves physicochemical properties like aqueous solubility, with a reactive hydrazine moiety, making it a valuable synthon for novel therapeutic agents and energetic materials.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.<sup>[1][3]</sup> Detailed experimental protocols for its synthesis are provided, along with key quantitative data and workflow diagrams relevant to drug discovery.

## Background and Discovery

While the first synthesis of a hydrazine derivative, phenylhydrazine, was achieved by Emil Fischer in 1875, (tetrahydro-2H-pyran-4-yl)hydrazine is a more modern compound that has gained prominence as a key intermediate in contemporary organic synthesis.<sup>[4]</sup> Its utility stems from the integration of the tetrahydropyran (THP) ring, a privileged scaffold in drug design often used to enhance metabolic stability and membrane permeability.<sup>[1]</sup> The compound serves as a

crucial starting material for a diverse range of heterocyclic compounds, including pyrazoles, which are core structures in many pharmacologically active molecules.<sup>[5][6]</sup> Beyond pharmaceuticals, it is also explored as an intermediate for synthesizing nitrogen-rich energetic materials.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The compound is a colorless liquid in its free base form at room temperature.<sup>[3]</sup> Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	oxan-4-ylhydrazine	<a href="#">[1]</a> <a href="#">[7]</a>
CAS Number	116312-69-7 (Free Base)	<a href="#">[7]</a>
194543-22-1 (Hydrochloride)	<a href="#">[1]</a>	
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O (Free Base)	<a href="#">[7]</a>
C <sub>5</sub> H <sub>13</sub> ClN <sub>2</sub> O (Hydrochloride)	<a href="#">[1]</a>	
Molecular Weight	116.16 g/mol (Free Base)	<a href="#">[3]</a> <a href="#">[7]</a>
152.62 g/mol (Hydrochloride)	<a href="#">[1]</a>	
Boiling Point	234.5 °C (at 760 mmHg)	<a href="#">[3]</a>
Density	1.045 g/cm <sup>3</sup>	<a href="#">[3]</a>
LogP	-0.5	<a href="#">[3]</a> <a href="#">[7]</a>
Purity	≥95% (Commercially available)	<a href="#">[1]</a>

Table 2: Spectroscopic Characterization Data

Spectroscopy	Expected Features / Available Data	Source
<sup>1</sup> H NMR	A proton NMR spectrum for the hydrochloride salt is publicly available. Signals correspond to the protons on the tetrahydropyran ring and the hydrazine group.	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
<sup>13</sup> C NMR	Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected.	<a href="#">[1]</a>
FTIR	Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aliphatic ring), and C-O-C stretching (ether) are expected.	<a href="#">[1]</a>
Mass Spec.	A molecular ion peak corresponding to the molecular weight (116.16 for free base) is expected.	<a href="#">[1]</a>

## Experimental Protocols for Synthesis

Two primary synthetic routes to (tetrahydro-2H-pyran-4-yl)hydrazine are prevalent: nucleophilic substitution on a halo-tetrahydropyran and reductive amination of the corresponding ketone.

### Method 1: From 4-chlorotetrahydropyran

This method involves the direct reaction of a halo-tetrahydropyran with hydrazine. While nucleophilic displacement of the chlorine atom can be challenging, it is achievable under elevated temperatures.[\[10\]](#)

Experimental Protocol:

- Step 1: Synthesis of Anhydrous Hydrazine
  - Add 80% hydrazine hydrate (25 g, 0.40 mol) to a 250 mL round-bottom flask, followed by potassium hydroxide (10 g, 0.17 mol). Let the mixture stand overnight at 0°C.[2]
  - Transfer the upper clear liquid to another flask and add sodium hydroxide (21 g, 0.53 mol). [2]
  - Purge the flask with argon and reflux the mixture for 2 hours under air-free conditions.[2]
  - After cooling, distill at atmospheric pressure, collecting the fraction at 114-116°C to yield anhydrous hydrazine (yield: 75%).[2]
- Step 2: Synthesis of **(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride**
  - Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool in an ice bath.[2]
  - Add freshly distilled 4-chlorotetrahydropyran (21.6 g, 200 mmol) and stir for 1 hour in the ice bath.[2]
  - Continue stirring overnight at room temperature.[2]
  - Allow the reaction mixture to settle and filter quickly under an argon atmosphere.[2]
  - Distill the filtrate under vacuum (250 Pa) and collect the fraction at 55-57°C to yield the title compound as a colorless transparent liquid (14.6 g, 83% yield).[2]

## Method 2: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is a widely used and often more accessible method that proceeds via a hydrazone intermediate.[1] The reaction can be performed as a one-pot procedure.

### Experimental Protocol:

- **Hydrazone Formation:** To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1 eq). Stir the reaction mixture at room

temperature for 2-4 hours. Monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).[\[1\]](#)

- Reduction: After hydrazone formation is complete, cool the reaction mixture to 0°C. Add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>) (1.5 eq), portion-wise, ensuring the temperature remains low.[\[1\]](#)
- Work-up: Once the reduction is complete (as monitored by TLC), carefully quench the reaction with water. Acidify the mixture with HCl to form the hydrochloride salt.
- Purification: Extract the product with a suitable organic solvent. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

## Diagrams of Workflows and Pathways

### Synthesis Workflows

The two primary synthetic routes can be visualized as distinct workflows.

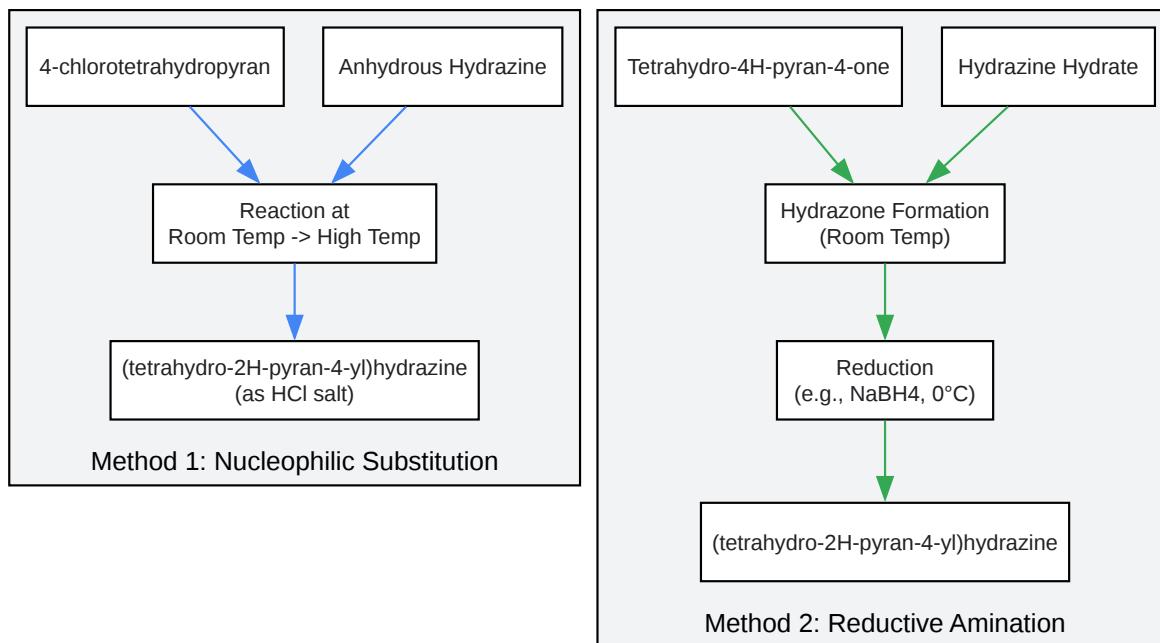


Diagram 1: Synthesis Workflows for (tetrahydro-2H-pyran-4-yl)hydrazine

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Caption: Comparative overview of the two main synthetic routes.

## Application in Drug Discovery Workflow

The compound is a key building block for creating libraries of potential drug candidates, such as pyrazole derivatives.

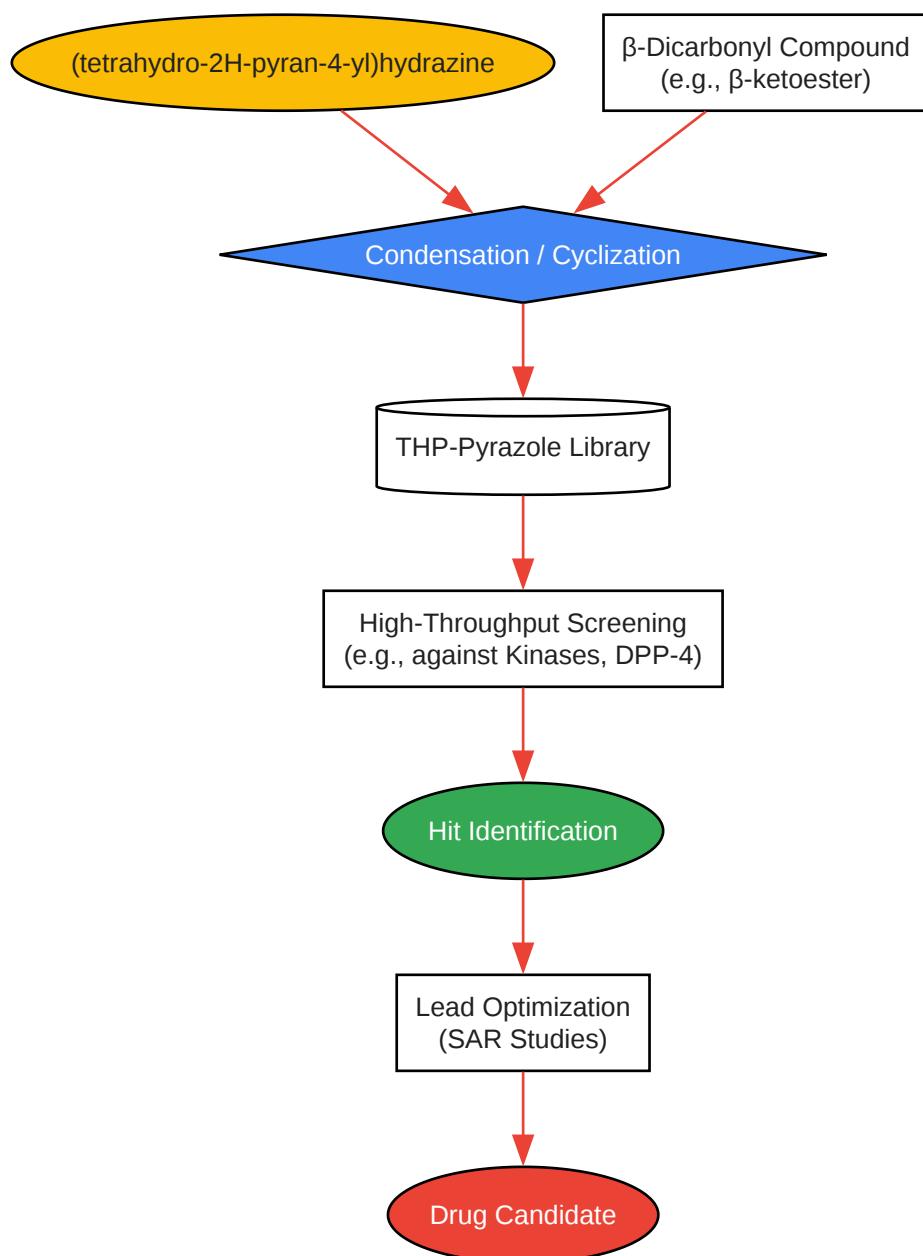


Diagram 2: Drug Discovery Workflow

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Caption: Use of the title compound in a typical drug discovery cascade.

## Role in DPP-4 Inhibition Signaling Pathway

The compound is used to synthesize DPP-4 inhibitors, which play a crucial role in glucose homeostasis.

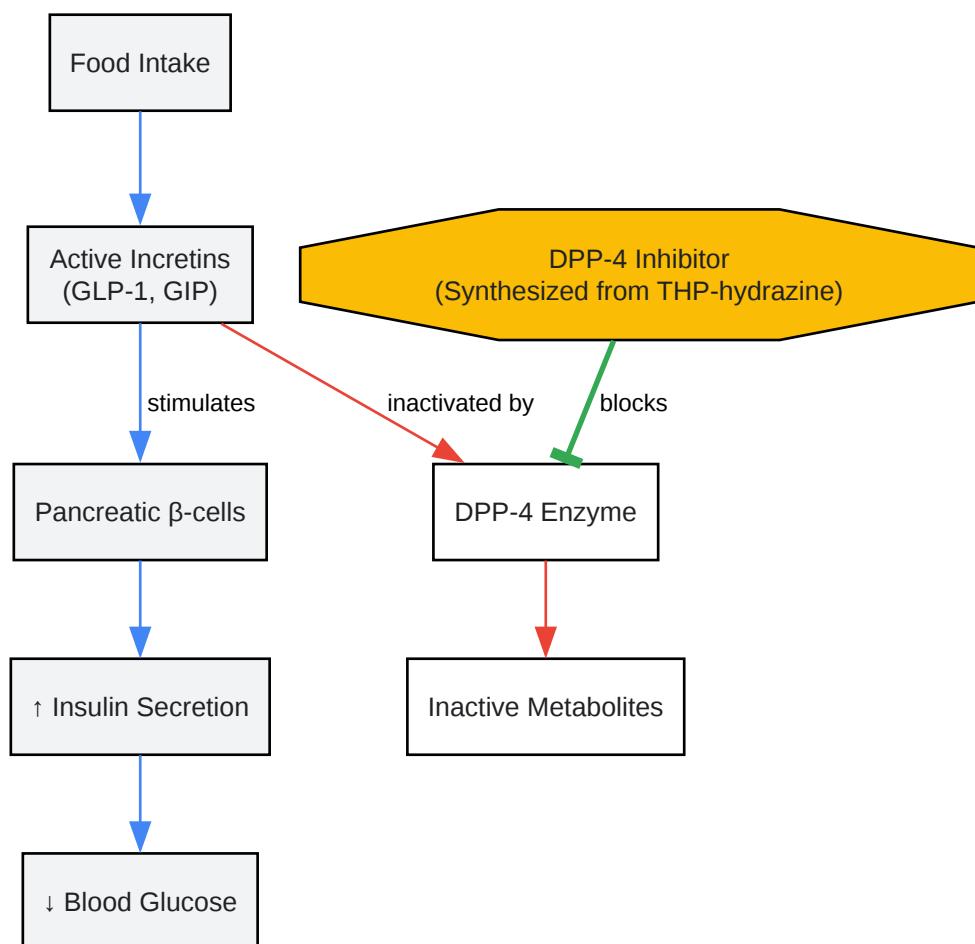


Diagram 3: DPP-4 Inhibition Signaling Pathway

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Caption: Mechanism of action for DPP-4 inhibitors in T2DM.

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## References

- 1. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]

- 4. princeton.edu [princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]
- 9. (tetrahydro-pyran-4-yl)-hydrazine hydrochloride(194543-22-1) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Discovery and background of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066260#discovery-and-background-of-tetrahydro-2h-pyran-4-yl-hydrazine-hydrochloride]

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